5-Benzyl-2-hydroxy-3-nitrobenzaldehyde
Overview
Description
Col003 is a selective and potent inhibitor of Hsp47 (heat shock protein 47). It competitively binds to the collagen binding site on Hsp47, disrupting the stability of collagen triple helices and inhibiting collagen secretion . This compound has garnered interest in the field of fibrosis research.
Preparation Methods
Synthetic Routes:: Col003 can be synthesized using specific routes, although detailed synthetic procedures are not widely available in the literature. Researchers have developed methods to obtain this compound, but they may not be publicly disclosed.
Industrial Production:: Information regarding large-scale industrial production methods for Col003 remains limited. custom synthesis services are available for rapid access to the compound.
Chemical Reactions Analysis
Col003’s chemical behavior involves interactions with collagen and its impact on collagen secretion. Here are key points:
Interaction with Collagen:
Reactions and Major Products:
Scientific Research Applications
Col003 finds applications in various scientific domains:
Fibrosis Research:
Mechanism of Action
Col003’s mechanism involves targeting Hsp47 and collagen:
Molecular Targets:
Pathways Involved:
Comparison with Similar Compounds
While detailed comparisons are scarce, Col003 stands out due to its selective inhibition of Hsp47. Similar compounds may exist, but their uniqueness remains to be explored.
Properties
IUPAC Name |
5-benzyl-2-hydroxy-3-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-9-12-7-11(6-10-4-2-1-3-5-10)8-13(14(12)17)15(18)19/h1-5,7-9,17H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJXVCLOGNLZOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C(=C2)[N+](=O)[O-])O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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